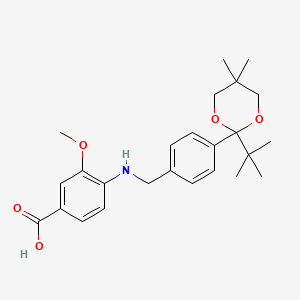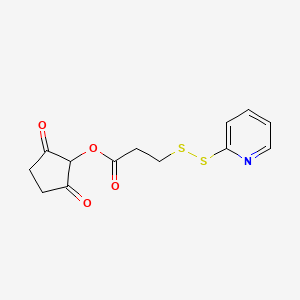
Py-ds-Prp-Osu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Py-ds-Prp-Osu: is a cleavable antibody-drug conjugate linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to link an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to specific cells, such as cancer cells. The cleavable nature of this compound ensures that the drug is released in the target cell, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Py-ds-Prp-Osu involves the formation of a disulfide bond, which is a key feature of its cleavable nature. The general synthetic route includes the following steps:
Formation of the Disulfide Bond: The initial step involves the formation of a disulfide bond between two thiol-containing compounds.
Activation of the Linker: The disulfide bond is then activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form the active ester.
Coupling with the Antibody: The activated linker is then coupled with the antibody to form the final ADC
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Thiol-Containing Compounds: Large-scale synthesis of the thiol-containing compounds used in the formation of the disulfide bond.
Activation and Purification: Activation of the disulfide bond and purification of the activated linker.
Coupling and Formulation: Coupling the activated linker with the antibody and formulating the final ADC product
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Py-ds-Prp-Osu can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfoxides or sulfones.
Reduction: The disulfide bond in this compound can be reduced to form two thiol groups.
Substitution: The active ester group in this compound can undergo nucleophilic substitution reactions with amines or other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions typically involve amines or other nucleophiles under mild conditions
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiol-containing compounds.
Substitution Products: Amide or other substituted products
Scientific Research Applications
Chemistry: Py-ds-Prp-Osu is widely used in the synthesis of antibody-drug conjugates, which are valuable tools in targeted drug delivery. The cleavable nature of the linker allows for controlled release of the drug in the target cell .
Biology: In biological research, this compound is used to study the mechanisms of drug delivery and release. It is also used in the development of new ADCs for various therapeutic applications .
Medicine: this compound is used in the development of targeted cancer therapies. ADCs containing this compound have shown promise in clinical trials for the treatment of various cancers .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of ADCs. Its cleavable nature makes it an attractive choice for the development of new drug delivery systems .
Mechanism of Action
Mechanism: Py-ds-Prp-Osu functions as a linker in ADCs, connecting the antibody to the cytotoxic drug. Upon reaching the target cell, the disulfide bond in this compound is cleaved, releasing the drug inside the cell. This targeted release minimizes damage to healthy cells and enhances the therapeutic efficacy of the drug .
Molecular Targets and Pathways: The primary molecular target of this compound is the disulfide bond, which is cleaved in the reductive environment of the target cell. This cleavage releases the cytotoxic drug, which then exerts its effects on the target cell .
Comparison with Similar Compounds
Maleimide Linkers: These linkers also form stable bonds with thiol groups but are not cleavable.
Hydrazone Linkers: These linkers are cleavable under acidic conditions but may not be as stable as disulfide linkers.
Peptide Linkers: These linkers are cleavable by specific proteases but may have different stability profiles compared to disulfide linkers
Uniqueness: Py-ds-Prp-Osu is unique due to its cleavable disulfide bond, which allows for controlled release of the drug in the target cell. This feature makes it an attractive choice for the development of ADCs with improved therapeutic efficacy and reduced side effects .
Properties
Molecular Formula |
C13H13NO4S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2,5-dioxocyclopentyl) 3-(pyridin-2-yldisulfanyl)propanoate |
InChI |
InChI=1S/C13H13NO4S2/c15-9-4-5-10(16)13(9)18-12(17)6-8-19-20-11-3-1-2-7-14-11/h1-3,7,13H,4-6,8H2 |
InChI Key |
SXJJSALQDJZYKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1=O)OC(=O)CCSSC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)


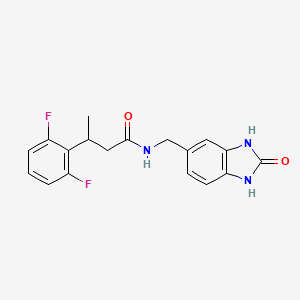
![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
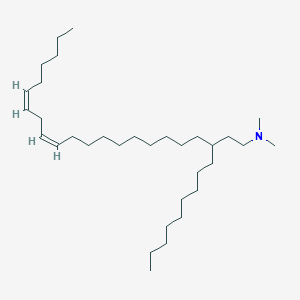


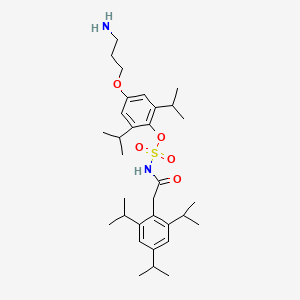
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)
